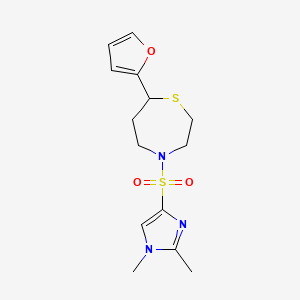

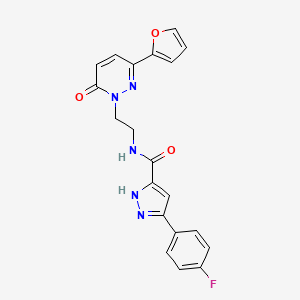

![molecular formula C20H17N3O2S B2565430 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate CAS No. 1301732-12-6](/img/structure/B2565430.png)

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as MPTQ, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . More recent methodologies for the generation of this tricyclic system require multiple steps involving the preparation of the suitable triazole intermediates followed by cycloamidation . An efficient synthesis of a variety of [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents has also been reported .Molecular Structure Analysis

The molecular structure of MPTQ is complex, with a positively charged quinoxaline core. The quinoxaline core is a bicyclic compound with fused benzene and pyrazine rings .Chemical Reactions Analysis

Quinoxaline derivatives, including MPTQ, have been shown to undergo a variety of chemical reactions. For instance, [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones can be synthesized via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .Aplicaciones Científicas De Investigación

Antineoplastic Activity

This compound has been utilized in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones , which exhibit promising antineoplastic (anti-cancer) activity . The process involves visible light-mediated ring opening and cyclization of aryl cyclopropanes. This methodology is not only operationally simple and catalyst-free but also scales up well, indicating its potential for large-scale pharmaceutical applications.

Organic Synthesis Methodology

The compound serves as a key intermediate in the visible-light-promoted tandem radical cyclization/heteroarylation of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones or coumarins . This metal- and photocatalyst-free condition process allows for the efficient synthesis of a broad range of valuable α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins, showcasing its utility in organic synthesis.

Decarboxylative Coupling Reactions

In the field of transition-metal-free chemistry , this compound has been applied in the decarboxylative coupling reaction of oxamic acids with quinoxalin-2(1H)-ones . This transformation provides an efficient approach for the preparation of 3-carbamoyl quinoxalin-2(1H)-ones, important subunits in biologically active compounds.

Oxidative Coupling

Another application is in the TBHP-mediated direct oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes . This metal-free method provides a convenient and efficient approach to various 3-acylated quinoxalin-2(1H)-ones, which are valuable in the development of new medicinal compounds.

Mecanismo De Acción

Target of Action

It is known that quinolinium salts, which are structurally similar to this compound, have high biological activity .

Mode of Action

It is known that this compound can undergo [4+2] cycloaddition with dimethyl acetylenedicarboxylate, resulting in the formation of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .

Biochemical Pathways

It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, can affect various biochemical pathways due to their diverse biological activities .

Result of Action

It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, have diverse biological activities .

Action Environment

It is known that the synthesis of similar compounds can be influenced by various factors, including the presence of certain reagents and the temperature of the reaction .

Propiedades

IUPAC Name |

4-morpholin-4-yl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-19-17(14-6-2-1-3-7-14)26-20-18(22-10-12-25-13-11-22)21-15-8-4-5-9-16(15)23(19)20/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAOIGRSVHHZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=S=C(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

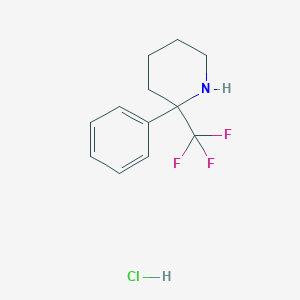

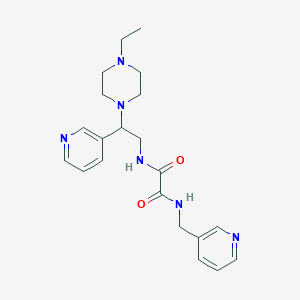

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)

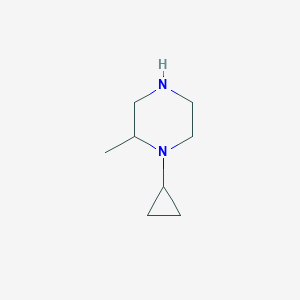

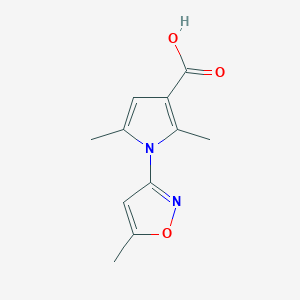

![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)

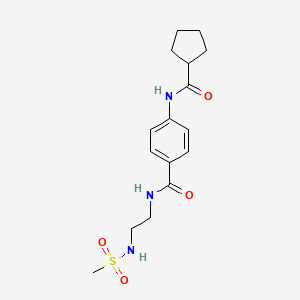

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)

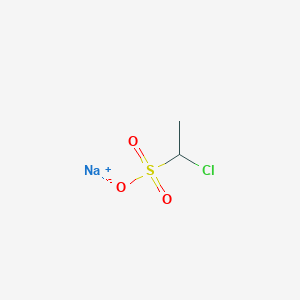

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)